
3,4-Dibromo-5-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-5-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodopyridine typically involves halogenation reactions. One common method is the bromination of 5-iodopyridine, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions to replace the halogen atoms.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of suitable ligands and bases.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-5-iodopyridine is primarily related to its ability to undergo substitution and coupling reactions, which allows it to modify the structure and function of target molecules. The presence of halogen atoms enhances its reactivity, making it a versatile intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dibromo-3-iodopyridine: Another halogenated pyridine with distinct properties and uses.
Uniqueness: 3,4-Dibromo-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C5H2Br2IN |
|---|---|
Molekulargewicht |
362.79 g/mol |
IUPAC-Name |
3,4-dibromo-5-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
InChI-Schlüssel |
RCCZPOZNHAIHJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)I)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


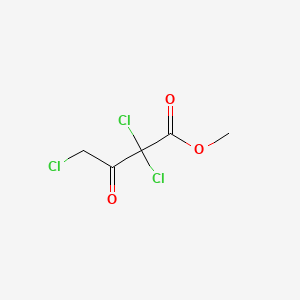
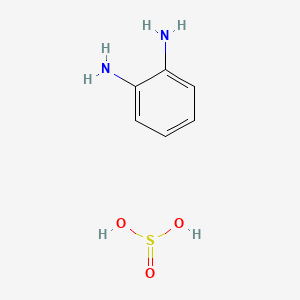
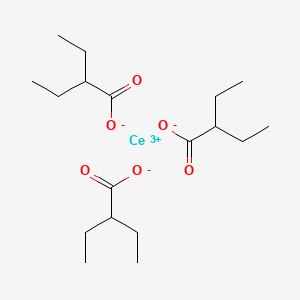



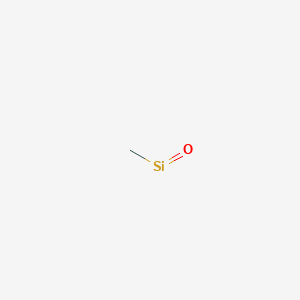
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
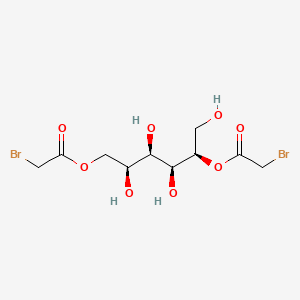




![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
